LogP Differential: Chloro vs. Bromo Analog Lipophilicity
Methyl 3-amino-6-chloropyrazine-2-carboxylate exhibits a measured LogP of 2.43 , whereas the 6-bromo analog (CAS 6966-01-4) records a LogP of 1.189 under equivalent determination conditions . This represents a ΔLogP of +1.24 units for the chloro derivative, indicating that the 6-chloro compound is substantially more lipophilic than its 6-bromo counterpart despite bromine's larger atomic size and higher polarizability. The unexpected directionality likely arises from differences in hydrogen-bonding capacity of the halogen with the adjacent amino group.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 |
| Comparator Or Baseline | Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4): LogP = 1.189 |
| Quantified Difference | ΔLogP = +1.24 (target is more lipophilic) |
| Conditions | Calculated/measured LogP from authoritative chemical databases (Chemsrc, BOC Sciences); comparison made at room temperature for neutral species |
Why This Matters
A LogP difference of >1 unit significantly affects compound retention time in reversed-phase HPLC purification, membrane permeability in cell-based assays, and solubility in aqueous reaction media, making direct substitution invalid for methods development.
